molecular formula C14H20N2 B2746036 [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287285-83-8

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2746036
CAS RN: 2287285-83-8
M. Wt: 216.328
InChI Key: DULGRACDFYBVLC-UHFFFAOYSA-N
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Description

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as TMBPPH, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been found to modulate the expression of genes involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell migration and invasion, and the reduction of oxidative stress and inflammation in neurons. [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been found to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine for lab experiments is its high yield and purity, which makes it easy to work with and ensures reproducibility of results. However, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is still a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the synthesis method for [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is complex and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, including further studies on its mechanism of action, optimization of the synthesis method, and evaluation of its potential as a therapeutic agent in animal models. Additionally, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine could be further explored for its potential applications in other areas of scientific research, such as drug discovery and development. Overall, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine shows great promise as a novel compound with potential applications in a variety of scientific fields.

Synthesis Methods

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized through a multistep process involving the reaction of bicyclo[1.1.1]pentane with hydrazine hydrate and 2,4,5-trimethylphenylacetyl chloride. The resulting product is then purified through column chromatography to obtain [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in high yield and purity.

Scientific Research Applications

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons against oxidative stress and inflammation.

properties

IUPAC Name

[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-9-4-11(3)12(5-10(9)2)13-6-14(7-13,8-13)16-15/h4-5,16H,6-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULGRACDFYBVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C23CC(C2)(C3)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

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